![molecular formula C14H20N2O2 B596846 Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate CAS No. 1261225-45-9](/img/structure/B596846.png)
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
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Overview
Description
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a chemical compound with the molecular formula C13H18N2O2 . It is also known as rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride .
Molecular Structure Analysis
The molecular weight of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is 270.76 . The Inchi Code is 1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m1./s1 .Physical And Chemical Properties Analysis
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate is a solid at room temperature .Scientific Research Applications
Synthesis of Aminocyclohexanols
This compound is used in the synthesis of cis- and trans-3-aminocyclohexanols . A protocol has been developed for the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, and their subsequent reduction by sodium in THF-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Key Component in Medicinal Compounds
Amino alcohols, such as 3-aminocyclohexanols, are key structural components of numerous natural products and potent drugs . They are components of numerous medicinal compounds such as HIV-protease inhibitors, μ-opioid receptor antagonists, potent antibiotic negamycin, serotonin reuptake inhibitor, and antidepressants .
Chemical Research
This compound is used in chemical research, particularly in the study of reactions involving free radicals . For example, it can be used in the study of direct thiocyanations of benzylic compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Carbamates, the class of compounds to which it belongs, are generally used as protecting groups for amines in organic synthesis .
Mode of Action
As a carbamate, cis-Benzyl 3-aminocyclohexylcarbamate likely acts as a protecting group for amines . It can be installed and removed under relatively mild conditions . The removal of the carbamate protecting group can be achieved with strong acid or heat .
Biochemical Pathways
In general, the use of carbamates as protecting groups plays a crucial role in peptide synthesis .
Result of Action
The removal of the carbamate protecting group can enable the free amine to participate in subsequent reactions .
Action Environment
The action, efficacy, and stability of cis-Benzyl 3-aminocyclohexylcarbamate can be influenced by various environmental factors such as temperature and pH . For instance, the removal of the carbamate protecting group can be achieved with heat or strong acid .
properties
IUPAC Name |
benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZARAFTINKJK-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856391 |
Source
|
Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate | |
CAS RN |
1261225-45-9 |
Source
|
Record name | Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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